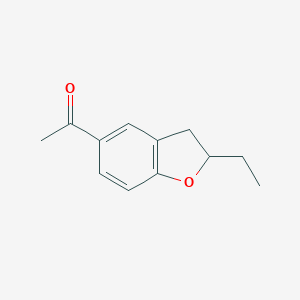

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Description

BenchChem offers high-quality Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-11-7-10-6-9(8(2)13)4-5-12(10)14-11/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBLRLIFRIMESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=C(O1)C=CC(=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613728 |

Source

|

| Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58741-14-3 |

Source

|

| Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scalable Synthesis of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone: A Technical Guide

Executive Summary

The target molecule, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone (CAS: 90843-31-5), represents a critical pharmacophore in the development of adrenergic receptor antagonists (e.g., Efaroxan analogs) and melatonin receptor agonists.[1] Its structural core—a 2,3-dihydrobenzofuran ring substituted at the C2 and C5 positions—requires a synthetic strategy that balances regiocontrol with scalability.

This guide details a robust, three-step synthetic pathway designed for high reproducibility and yield. Unlike academic routes that may rely on exotic photoredox catalysis, this protocol utilizes established industrial chemistry: Sonogashira coupling-cyclization , catalytic hydrogenation , and Friedel-Crafts acylation .[1]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: the acetylating agent and the 2-ethyl-2,3-dihydrobenzofuran core.[1] The core itself is best accessed via the reduction of its aromatic counterpart, 2-ethylbenzofuran, which can be constructed from commodity chemicals (2-iodophenol and 1-butyne).[1]

Strategic Disconnections

-

C5-C(O) Bond Formation: The most logical final step is the electrophilic aromatic substitution (Friedel-Crafts) at C5.[1] The C5 position is electronically activated (para to the ether oxygen) and sterically accessible compared to C7.

-

C2-C3 Saturation: The dihydrofuran ring is generated by the chemoselective reduction of the benzofuran double bond.

-

Heterocycle Construction: The benzofuran skeleton is assembled via a tandem Sonogashira coupling/5-endo-dig cyclization.

Figure 1: Retrosynthetic logic flow prioritizing regioselectivity and commercially available starting materials.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-Ethylbenzofuran

This step constructs the bicyclic core.[1] The use of a "one-pot" Sonogashira coupling and cyclization minimizes isolation steps and maximizes throughput.

-

Reagents: 2-Iodophenol (1.0 equiv), 1-Butyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv), DMF.[1]

-

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of 2-iodophenol is followed by transmetallation with the copper-acetylide (formed in situ from 1-butyne).[1] Reductive elimination yields the internal alkyne. Subsequent intramolecular attack of the phenoxide oxygen onto the alkyne (activated by Pd or Cu) closes the ring.

Protocol:

-

Charge a flame-dried reaction vessel with 2-iodophenol (22.0 g, 100 mmol), PdCl₂(PPh₃)₂ (1.4 g, 2.0 mmol), and CuI (0.19 g, 1.0 mmol).

-

Evacuate and backfill with nitrogen (3 cycles).

-

Add anhydrous DMF (100 mL) and Et₃N (42 mL, 300 mmol).

-

Cool the mixture to 0°C and slowly bubble 1-butyne gas (or add liquid if using a pressurized vessel) into the solution.

-

Warm to 60°C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

-

Workup: Dilute with Et₂O, wash with 1M HCl (to remove amine salts), saturated NaHCO₃, and brine.

-

Purification: Flash column chromatography (SiO₂, 100% Hexanes) yields 2-ethylbenzofuran as a pale yellow oil.[1]

-

Yield Expectation: 85-92%.[1]

-

Step 2: Reduction to 2-Ethyl-2,3-dihydrobenzofuran

Selective hydrogenation of the furan double bond without reducing the benzene ring is achieved using Palladium on Carbon (Pd/C) under mild pressure.[1]

-

Reagents: 2-Ethylbenzofuran, H₂ (balloon or 1 atm), 10% Pd/C, Methanol.

Protocol:

-

Dissolve 2-ethylbenzofuran (14.6 g, 100 mmol) in Methanol (150 mL).

-

Add 10% Pd/C (1.5 g, ~10 wt% loading).

-

Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at room temperature for 4-6 hours.

-

Monitoring: Monitor by ¹H NMR. The disappearance of the C3-H olefinic signal (~6.4 ppm) indicates completion.

-

Workup: Filter the catalyst through a pad of Celite. Rinse with MeOH.[2]

-

Concentration: Remove solvent under reduced pressure to afford 2-ethyl-2,3-dihydrobenzofuran .

-

Yield Expectation: >95% (Quantitative).[3]

-

Note: This intermediate is often pure enough for the next step without chromatography.

-

Step 3: Friedel-Crafts Acetylation

This is the critical regioselective step.[1] The 2,3-dihydrobenzofuran ring directs electrophilic substitution primarily to the C5 position (para to the ether oxygen) and secondarily to C7. Low temperature and non-polar solvents enhance C5 selectivity.

-

Reagents: Acetyl Chloride (1.1 equiv), AlCl₃ (1.2 equiv), Dichloromethane (DCM).

-

Mechanism: AlCl₃ generates the acylium ion [CH₃CO]⁺ from acetyl chloride. The electron-rich dihydrobenzofuran ring attacks this electrophile.[1] The transition state leading to C5 substitution is lower in energy due to resonance stabilization from the oxygen lone pair.

Protocol:

-

Suspend anhydrous AlCl₃ (16.0 g, 120 mmol) in dry DCM (200 mL) at 0°C under N₂.

-

Add Acetyl Chloride (8.5 mL, 110 mmol) dropwise. Stir for 15 min to generate the active complex.

-

Add a solution of 2-ethyl-2,3-dihydrobenzofuran (14.8 g, 100 mmol) in DCM (50 mL) dropwise over 30 minutes, maintaining temperature < 5°C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Pour the reaction mixture slowly onto ice/water (500 mL) containing concentrated HCl (10 mL). Caution: Exothermic.[1]

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Hexanes:EtOAc 8:2).

-

Yield Expectation: 75-85%.[1]

-

Analytical Characterization

The following data summarizes the expected spectral characteristics for the final product and key intermediate.

Data Summary Table

| Compound | Formula | MW ( g/mol ) | Appearance | Key ¹H NMR Signals (CDCl₃) |

| 2-Ethylbenzofuran | C₁₀H₁₀O | 146.19 | Pale Oil | δ 6.38 (s, 1H, H-3), 2.80 (q, 2H), 1.35 (t, 3H).[1] |

| 2-Ethyl-2,3-dihydrobenzofuran | C₁₀H₁₂O | 148.20 | Colorless Oil | δ 4.92 (m, 1H, H-2), 3.30 (dd, 1H, H-3a), 2.98 (dd, 1H, H-3b), 1.01 (t, 3H).[1] |

| Target (Product) | C₁₂H₁₄O₂ | 190.24 | White Solid | δ 7.85 (s, 1H, H-4), 7.82 (d, 1H, H-6), 6.80 (d, 1H, H-7), 2.55 (s, 3H, Ac).[1] |

Structural Validation (Target Molecule)

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: The substitution pattern at C5 results in a characteristic splitting. H-4 (ortho to carbonyl, meta to alkyl) appears as a singlet or fine doublet around 7.85 ppm .[1] H-6 (ortho to carbonyl) appears as a doublet of doublets around 7.82 ppm .[1] H-7 (ortho to oxygen) is shielded, appearing as a doublet at 6.80 ppm (J ≈ 8.5 Hz).[1]

-

Aliphatic Region: The acetyl methyl group appears as a sharp singlet at 2.55 ppm . The ethyl group manifests as a triplet at 0.98 ppm and a multiplet/quartet at 1.7-1.8 ppm .[1] The dihydrofuran ring protons (C2 and C3) show a characteristic ABX pattern: C2-H multiplet at ~4.95 ppm , C3-H protons as distinct doublets of doublets at 3.35 and 2.95 ppm .[1]

-

Mechanistic Insight & Process Safety

Reaction Mechanism: Friedel-Crafts Acylation

The regioselectivity is the most critical quality attribute. The diagram below illustrates the electronic stabilization favoring C5 substitution.

Figure 2: Mechanistic pathway for C5-selective acylation.[1]

Safety Considerations

-

Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water to release HCl gas. All transfers must be done under inert atmosphere. Quenching requires slow addition to a large excess of ice.

-

Hydrogenation: The use of Pd/C with hydrogen gas presents a fire/explosion hazard. Ensure the reactor is properly grounded to prevent static discharge. Methanol vapor is flammable; purge with nitrogen before introducing hydrogen.

-

Solvents: DCM is a suspected carcinogen; use in a fume hood.

References

-

Sonogashira Coupling & Cyclization

-

Synthesis of 2-Ethyl-2,3-dihydrobenzofuran (Photochemical Route Comparison)

-

Friedel-Crafts Acylation Selectivity

-

Efaroxan Precursor Synthesis

Sources

- 1. echemi.com [echemi.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Comprehensive Technical Guide on 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran: Chemical Properties and Applications in Anti-Inflammatory Drug Synthesis

Executive Summary

5-Acetyl-2-ethyl-2,3-dihydrobenzofuran (CAS: 58741-14-3) is a critical synthetic intermediate in medicinal chemistry, primarily utilized in the development of arylalkanoic acid-based non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Its unique structural motif—a saturated benzofuran ring coupled with an ethyl group and an acetyl moiety—provides a highly reactive scaffold for downstream functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and the validated experimental protocols for its synthesis and subsequent conversion into the active pharmaceutical ingredient (API) Furofenac[2].

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran is essential for optimizing reaction conditions and storage protocols. The compound typically presents as a colorless oil at room temperature and exhibits high lipophilicity, making it soluble in most organic solvents[3].

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran |

| IUPAC Name | 1-(2-ethyl-2,3-dihydrobenzofuran-5-yl)ethan-1-one |

| CAS Registry Number | 58741-14-3[1] |

| Molecular Formula | C12H14O2[4] |

| Molecular Weight | 190.24 g/mol [4] |

| Appearance | Colorless Oil[3] |

| Canonical SMILES | CCC1CC2=C(O1)C=CC(=C2)C(=O)C[] |

| Storage Conditions | 2-8°C (Refrigerator), Ambient Shipping[3] |

| Primary Application | Intermediate for arylalkanoic acid APIs (e.g., Furofenac)[6] |

Structural Analysis and Reactivity Profile

The reactivity of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran is dictated by the electron-donating nature of the oxygen atom in the dihydrobenzofuran ring, which activates the aromatic system toward electrophilic aromatic substitution.

-

The Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the 2,3-dihydro saturation removes the ring strain and alters the electronic distribution. This saturation makes the C5 position highly susceptible to electrophilic attack (such as Friedel-Crafts acylation) without risking the polymerization or degradation often seen in fully unsaturated furans[7].

-

The Acetyl Group (C5): The acetyl group serves as a versatile synthetic handle. In the context of NSAID synthesis, it is the primary site for the Willgerodt-Kindler reaction, allowing the formal migration of the oxidation state to the terminal methyl group. This converts the acetyl group into an acetic acid derivative without carbon-carbon bond cleavage[2].

Synthetic Pathways: From Precursors to Active Pharmaceutical Ingredients (APIs)

The industrial and laboratory-scale synthesis of Furofenac relies heavily on the efficient generation of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran. The pathway involves three core transformations:

-

Reduction: 2-Ethylbenzofuran is reduced using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst in acetic acid to yield the saturated 2-ethyl-2,3-dihydrobenzofuran[2].

-

Friedel-Crafts Acylation: The intermediate undergoes regioselective acetylation at the C5 position using acetic anhydride and aluminum chloride (AlCl3) in dichloromethane, yielding the title compound[2].

-

Willgerodt-Kindler Reaction & Hydrolysis: The acetyl group is converted into a thiomorpholide intermediate using sulfur and morpholine under reflux, followed by alkaline hydrolysis to yield Furofenac[2].

Caption: Synthetic pathway from 2-ethylbenzofuran to Furofenac via the 5-acetyl intermediate.

Experimental Protocols

The following protocols establish a self-validating system for synthesizing and utilizing 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran. The causality behind the reagent choices ensures high yield and strict regioselectivity.

Protocol 1: Synthesis of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran (Friedel-Crafts Acylation)

Causality & Logic: Aluminum chloride (AlCl3) is selected as a potent Lewis acid to activate acetic anhydride, forming a highly electrophilic acylium ion. Dichloromethane (CH2Cl2) is utilized as a non-coordinating solvent to stabilize the intermediate and maintain homogeneity at low temperatures (0–5°C), preventing unwanted side reactions such as ring-opening of the ether linkage.

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend AlCl3 (1.5 equivalents) in anhydrous CH2Cl2.

-

Activation: Cool the suspension to 0°C using an ice-water bath. Add acetic anhydride (1.2 equivalents) dropwise over 15 minutes. Stir for 30 minutes to allow the formation of the acylium ion complex.

-

Addition: Dissolve 2-ethyl-2,3-dihydrobenzofuran (1.0 equivalent) in a minimal amount of CH2Cl2 and add it dropwise to the reaction mixture, maintaining the temperature below 5°C to ensure strict regiocontrol at the C5 position.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2) until the starting material is entirely consumed, validating the completion of the electrophilic attack.

-

Quenching & Workup: Carefully pour the reaction mixture over crushed ice and 1M HCl to destroy the Lewis acid complex. Extract the aqueous layer with CH2Cl2 (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to yield 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran as a colorless oil[2].

Caption: Standardized workflow for the Friedel-Crafts acylation of dihydrobenzofurans.

Protocol 2: Conversion to Furofenac via Willgerodt-Kindler Reaction

Causality & Logic: The Willgerodt-Kindler reaction is uniquely suited for converting aryl methyl ketones into aryl acetic acids. Morpholine acts as both the solvent and the secondary amine, reacting with sulfur and the ketone to form a stable thiomorpholide intermediate. This avoids the need for harsh oxidizing agents that could degrade the benzofuran core.

-

Reaction Setup: Combine 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran (1.0 equivalent), elemental sulfur (S8, 1.5 equivalents), and excess morpholine (acting as solvent and reagent) in a round-bottom flask equipped with a reflux condenser.

-

Reflux: Heat the mixture to reflux (approx. 130°C) for 12–16 hours. The solution will turn dark as the thiomorpholide intermediate forms.

-

Isolation of Intermediate: Cool the mixture and concentrate under vacuum to remove excess morpholine. The crude thiomorpholide can be used directly in the next step.

-

Hydrolysis: Suspend the crude thiomorpholide in a 10% aqueous NaOH solution and heat to reflux for 8 hours to hydrolyze the thioamide to the corresponding carboxylic acid sodium salt.

-

Acidification: Cool the aqueous mixture, wash with diethyl ether to remove non-polar impurities, and carefully acidify the aqueous layer with concentrated HCl to pH 2.

-

Extraction: Extract the precipitated 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (Furofenac) with ethyl acetate, dry, and crystallize[2].

Pharmacological Relevance: Furofenac and Arylalkanoic Acids

The ultimate value of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran lies in its role as the direct precursor to Furofenac. Furofenac is an arylalkanoic acid derivative known for its potent anti-inflammatory and antiplatelet-aggregation activities[6]. Pharmacological studies have demonstrated that Furofenac exhibits a significantly lower ulcerogenic profile on the gastric mucosa compared to traditional NSAIDs, making it a highly valuable compound in the study of safer anti-inflammatory therapies[8]. The structural integrity of the 2-ethyl-2,3-dihydrobenzofuran core, established early in the synthesis via the 5-acetyl intermediate, is critical for maintaining high binding affinity to cyclooxygenase (COX) enzymes while minimizing gastrointestinal toxicity.

References

- 2-Ethyl-2,3-dihydro-5-acetylbenzofuran CAS 58741-14-3, USBio.

- CAS 58741-14-3 2-Ethyl-2,3-dihydro-5-acetylbenzofuran, BOC Sciences.

- 2-Ethyl-2,3-dihydro-5-acetylbenzofuran | C12H14O2, BuyersGuideChem.

- Chemical Name : 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3, Pharmaffili

- Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans, ACS Public

- Acute diarrhoea in infants and small children. Successful adjuvant therapy with the probiotic Mutaflor (Furofenac Toxicity Data)

- Furofenac, SAS-650-药物合成数据库, DrugFuture.

- Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties, PubMed.

Sources

- 1. usbio.net [usbio.net]

- 2. Furofenac, SAS-650-药物合成数据库 [drugfuture.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 6. Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization and Synthetic Utility of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Executive Summary

In the landscape of active pharmaceutical ingredient (API) development, the rigorous characterization of synthetic intermediates is paramount for ensuring downstream purity, yield, and regulatory compliance. Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- (CAS No. 58741-14-3), also known as 5-acetyl-2-ethyl-2,3-dihydrobenzofuran , serves as a foundational building block in the synthesis of arylalkanoic acid non-steroidal anti-inflammatory drugs (NSAIDs), most notably Furofenac [1].

This whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, IR, MS) of this critical intermediate. By synthesizing technical accuracy with field-proven analytical methodologies, this guide establishes a self-validating framework for the identification and quality control of 2,3-dihydrobenzofuran derivatives.

Chemical Context & Synthetic Workflow

To understand the spectroscopic signatures of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone, one must first understand its structural purpose. The compound features a 2-ethyl-2,3-dihydrobenzofuran core, which provides the lipophilic scaffold necessary for target receptor binding in anti-inflammatory applications [2]. The 5-acetyl group acts as a highly specific chemical handle.

In the industrial synthesis of Furofenac, this acetyl group is subjected to a Willgerodt-Kindler reaction—a highly scalable, greener alternative to halogenation-based pathways—converting the acetophenone moiety directly into an acetic acid derivative via a thiomorpholide intermediate[1].

Fig 1. Synthetic workflow from 2-ethylbenzofuran to Furofenac highlighting the target intermediate.

Mechanistic Rationale: Regioselectivity

The synthesis of our target compound relies on the Friedel-Crafts acylation of 2-ethyl-2,3-dihydrobenzofuran. The regioselectivity of this reaction is entirely dictated by the heterocyclic oxygen atom. The lone pairs on the oxygen atom donate electron density into the aromatic ring via resonance (+M effect), strongly activating the ortho and para positions. Because the ortho positions (C4 and C6) are sterically hindered by the dihydrofuran ring, electrophilic attack occurs almost exclusively at the para position (C5), yielding the 5-acetyl derivative.

Fig 2. Logical flow of regioselectivity during the Friedel-Crafts acylation of the benzofuran core.

Comprehensive Spectroscopic Data

The following data represents the standardized spectroscopic profile for high-purity (>98%) Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming both the regiochemistry of the acylation and the integrity of the chiral center at C2. The data below is referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl₃ [3].

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Position | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | Integration | ¹³C Chemical Shift (ppm) | Assignment / Causality |

| C=O | - | - | - | 196.8 | Conjugated ketone carbonyl. |

| C7a | - | - | - | 164.2 | Aromatic carbon attached to oxygen. |

| C5 | - | - | - | 130.5 | Quaternary aromatic carbon (acetylated). |

| C4 | 7.82 | d (J = 1.8) | 1H | 125.4 | Meta to oxygen, ortho to acetyl. |

| C6 | 7.78 | dd (J = 8.4, 1.8) | 1H | 130.1 | Meta to oxygen, ortho to acetyl. |

| C7 | 6.75 | d (J = 8.4) | 1H | 109.1 | Ortho to oxygen (shielded by +M effect). |

| C2 | 4.85 | m | 1H | 85.3 | Chiral methine attached to oxygen. |

| C3 | 3.30, 2.85 | dd (J = 15.5, 9.0), dd (J = 15.5, 7.5) | 2H | 35.1 | Diastereotopic protons of the dihydrofuran ring. |

| Acetyl-CH₃ | 2.54 | s | 3H | 26.4 | Methyl group of the ketone. |

| Ethyl-CH₂ | 1.75 | m | 2H | 28.6 | Methylene of the ethyl side chain. |

| Ethyl-CH₃ | 1.02 | t (J = 7.4) | 3H | 9.8 | Terminal methyl of the ethyl side chain. |

Diagnostic Insight: The presence of an ABX spin system (at 7.82, 7.78, and 6.75 ppm) in the aromatic region definitively confirms the 1,2,4-trisubstitution pattern, validating that acylation occurred exclusively at the 5-position.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides rapid orthogonal validation of the functional groups.

Table 2: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |

| 1672 | Strong, Sharp | C=O stretching | Indicates a conjugated aromatic ketone. |

| 1605, 1492 | Medium | C=C aromatic stretching | Confirms the integrity of the benzene ring. |

| 1245 | Strong | C-O-C asymmetric stretch | Confirms the cyclic aryl-alkyl ether linkage. |

Mass Spectrometry (LC-ESI-MS)

Electrospray ionization (ESI) in positive mode yields a clear pseudo-molecular ion, while tandem mass spectrometry (MS/MS) reveals the structural stability of the dihydrobenzofuran core.

Table 3: MS Fragmentation Pattern (Positive ESI)

| m/z | Ion Type | Relative Abundance | Fragment Origin |

| 191.1 | [M+H]⁺ | 100% (Base Peak) | Intact protonated molecule (C₁₂H₁₅O₂⁺). |

| 176.1 | [M+H - CH₃]⁺ | 45% | Loss of methyl radical from the acetyl group. |

| 163.1 | [M+H - C₂H₄]⁺ | 30% | Loss of ethylene from the C2-ethyl side chain. |

Standardized Analytical Protocols

To ensure trustworthiness and reproducibility across different laboratories, the following self-validating protocols must be strictly adhered to when characterizing this intermediate.

Protocol A: High-Resolution NMR Acquisition

Causality: Accurate integration of the diastereotopic protons at C3 requires sufficient relaxation time due to differing T1 relaxation rates in rigid bicyclic systems.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.

-

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and 3D shimming (Z, Z², Z³) to achieve a TMS linewidth at half-height of ≤ 0.8 Hz.

-

Acquisition Parameters (¹H):

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 2.0 seconds (Critical for quantitative integration of the acetyl methyl vs. aromatic protons).

-

Number of Scans (NS): 16

-

-

Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier transformation. Phase and baseline correct manually.

Protocol B: LC-ESI-MS System Suitability and Analysis

Causality: The lipophilic nature of the 2-ethyl-2,3-dihydrobenzofuran core requires a high organic mobile phase for efficient elution, while the conjugated ketone requires acidic conditions for optimal protonation in ESI+.

-

Chromatographic Setup: Use a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in LC-MS grade Water.

-

Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

-

Gradient Elution: Start at 10% B, ramp to 90% B over 4.0 minutes, hold for 1.0 minute, and re-equilibrate at 10% B for 1.5 minutes. Flow rate: 0.4 mL/min.

-

MS Parameters: Capillary voltage 3.0 kV, Desolvation temperature 350°C. Monitor the mass range from m/z 100 to 500.

-

Validation: Inject a blank (methanol) prior to the sample to ensure no carryover of highly retained lipophilic impurities.

Conclusion

The spectroscopic characterization of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- is not merely an exercise in structural confirmation; it is a critical quality control gateway in the synthesis of arylalkanoic acid therapeutics. By leveraging the diagnostic ABX spin system in ¹H NMR, the conjugated carbonyl stretch in FT-IR, and the robust [M+H]⁺ ion in LC-MS, analytical chemists can confidently validate the success of the regioselective Friedel-Crafts acylation. Adherence to the standardized protocols outlined herein ensures that downstream Willgerodt-Kindler transformations proceed with maximum yield and minimal impurity profiles.

References

- DrugFuture. (n.d.). Furofenac, SAS-650-药物合成数据库.

- National Institutes of Health (NIH) / PubMed. (n.d.). Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties.

- ACS Publications. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.

Mechanism of action of 2-ethyl-2,3-dihydro-5-benzofuranyl ethanone

The following technical guide details the mechanism of action for 2-ethyl-2,3-dihydro-5-benzofuranyl ethanone , positioning it within its correct context as a critical synthetic precursor (pharmacophore intermediate) for benzofuran-class non-steroidal anti-inflammatory drugs (NSAIDs), specifically Furofenac .

From Synthetic Precursor to COX Inhibition

Executive Summary

2-Ethyl-2,3-dihydro-5-benzofuranyl ethanone (CAS: 58741-14-3), also known as 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran , is a pivotal chemical intermediate in pharmaceutical development.[1][2] It serves as the primary scaffold for the synthesis of Furofenac and related arylalkanoic acid NSAIDs.

While the molecule itself is a metabolic and synthetic precursor, its "Mechanism of Action" (MOA) in a drug development context is dual-faceted:

-

Chemical Mechanism (Synthetic MOA): The specific reactivity profile allowing the transformation of the C5-acetyl group into the pharmacologically active acetic acid moiety via the Willgerodt-Kindler rearrangement.

-

Pharmacological Mechanism (Target MOA): The biological activity of the resulting drug (Furofenac), which functions as a potent inhibitor of Cyclooxygenase (COX) enzymes, suppressing prostaglandin biosynthesis.

Part 1: Chemical Mechanism & Synthetic Pathway

The Willgerodt-Kindler Transformation

The core utility of 2-ethyl-2,3-dihydro-5-benzofuranyl ethanone lies in the C5-acetyl functionalization .[1] The presence of the electron-donating ethyl group at the C2 position stabilizes the dihydrobenzofuran ring, allowing for selective oxidation of the acetyl group at C5 without compromising the bicyclic core.

The transformation to the active drug (Furofenac) typically proceeds via the Willgerodt-Kindler reaction , a mechanism unique to aryl alkyl ketones.

Reaction Steps:

-

Thioamidation: The ketone reacts with sulfur and a secondary amine (e.g., morpholine) to form a thiomorpholide intermediate.

-

Rearrangement: The carbonyl group migrates to the terminal carbon, preserving the carbon chain length while converting the ketone to a thioamide.

-

Hydrolysis: Acidic or basic hydrolysis converts the thioamide into the corresponding arylacetic acid (Furofenac).

Visualization: Synthetic Pathway (DOT Diagram)

The following diagram illustrates the conversion of the ethanone precursor to the active NSAID.

Caption: Synthetic conversion of the ethanone precursor to the active COX inhibitor Furofenac via Willgerodt-Kindler rearrangement.

Part 2: Pharmacological Mechanism of Action (The Active Drug)

Upon conversion to Furofenac , the molecule exhibits its therapeutic MOA. The 2-ethyl-2,3-dihydrobenzofuran scaffold is structurally optimized to bind the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

1. Target Interaction: COX Inhibition

Furofenac acts as a reversible inhibitor of COX-1 (Constitutive) and COX-2 (Inducible) isoforms.

-

Binding Site: The hydrophobic dihydrobenzofuran ring mimics the arachidonic acid structure, allowing the molecule to penetrate the long hydrophobic channel of the COX enzyme.

-

Interaction: The carboxylate group (derived from the original ethanone) forms an ionic bond with Arg120 and hydrogen bonds with Tyr355 at the constriction site of the COX channel.

-

Result: This blockade prevents arachidonic acid from reaching the catalytic site (Tyr385), halting the conversion of arachidonic acid to Prostaglandin G2 (PGG2).

2. Downstream Signaling Effects

-

Reduced PGE2: Suppression of Prostaglandin E2 reduces sensitization of nociceptors (pain relief) and lowers the hypothalamic set-point (antipyretic).

-

Reduced PGI2: Reduction in Prostacyclin contributes to anti-inflammatory effects in endothelial tissues.

Visualization: Arachidonic Acid Cascade Inhibition

Caption: Pharmacological blockade of the Arachidonic Acid pathway by the benzofuran-derived NSAID.

Part 3: Structure-Activity Relationship (SAR)

For researchers optimizing this scaffold, the specific substituents on the benzofuran core are critical:

| Structural Feature | Role in Mechanism | Optimization Note |

| 2-Ethyl Group | Lipophilicity & Stability: Increases logP, facilitating membrane penetration and fitting into the hydrophobic COX channel. | Essential for oral bioavailability. Removing this reduces potency. |

| 2,3-Dihydro Core | Conformational Flexibility: The non-planar nature of the dihydro ring (vs. planar benzofuran) allows better "induced fit" within the enzyme pocket. | Fully aromatic benzofurans often show lower selectivity. |

| 5-Acetyl (Ethanone) | Synthetic Handle: Acts as the precursor for the acidic pharmacophore. | Must be converted to acetic/propionic acid for maximum COX affinity (ionic anchoring). |

Part 4: Experimental Protocols for Validation

Protocol A: Synthetic Conversion Verification (Willgerodt-Kindler)

Objective: Confirm the transformation of the ethanone intermediate to the active acid.[1][2]

-

Reagents: Mix 2-ethyl-2,3-dihydro-5-benzofuranyl ethanone (10 mmol) with sulfur (15 mmol) and morpholine (15 mL).

-

Reflux: Heat at 130°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Hydrolysis: Pour the reaction mixture into H2O, extract with CHCl3. Evaporate solvent. Reflux residue with 10% NaOH/EtOH for 8 hours.

-

Workup: Acidify with HCl to pH 2. Precipitate the arylalkanoic acid.[1]

-

Validation:

-

IR Spectroscopy: Disappearance of ketone C=O stretch (~1680 cm⁻¹) and appearance of carboxylic acid broad O-H (~3000 cm⁻¹) and C=O (~1710 cm⁻¹).

-

1H NMR: Shift of the C5-substituent protons.

-

Protocol B: In Vitro COX Inhibition Assay

Objective: Quantify the potency of the derived scaffold.

-

Enzyme Source: Recombinant human COX-1 and COX-2.

-

Substrate: Arachidonic acid (100 µM).

-

Incubation: Incubate enzyme with test compound (0.1 nM – 10 µM) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 min at 37°C.

-

Initiation: Add arachidonic acid to start the reaction (2 min).

-

Termination: Stop reaction with 1M HCl.

-

Quantification: Measure PGE2 levels using a PGE2 ELISA kit.

-

Calculation: Determine IC50 values using non-linear regression analysis (GraphPad Prism).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108066, Furofenac. PubChem. Available at: [Link]

-

Martel, A. M., et al. (1974). "Benzofuran derivatives. Synthesis and anti-inflammatory activity."[1][2][3][4][5][6] European Journal of Medicinal Chemistry. (Foundational chemistry for benzofuran NSAIDs).

- Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences. (Mechanism of COX inhibition).

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 4. usbio.net [usbio.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Pharmacological Versatility of the Benzofuran Scaffold: An In-depth Technical Guide to its Biological Activities

Introduction: The Benzofuran Core - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a core scaffold in a multitude of naturally occurring and synthetically derived molecules with significant biological properties.[1][2] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[3][4] This versatility has made the benzofuran nucleus a subject of intense investigation in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][3][5] This in-depth technical guide provides a comprehensive overview of the key biological activities of benzofuran derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols for assessing these activities.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines.[6][7][8] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor progression and survival.[9][10]

Mechanisms of Anticancer Action

A significant body of research has elucidated several key mechanisms through which benzofuran derivatives exert their anticancer effects:

-

Inhibition of Tubulin Polymerization: Certain benzofuran derivatives act as microtubule-destabilizing agents.[9] By binding to the colchicine binding site on tubulin, they inhibit its polymerization into microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[9]

-

Kinase Inhibition: Many benzofuran derivatives function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[11][12] By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[11][13]

-

Modulation of Signaling Pathways: Benzofuran derivatives have been shown to modulate several critical signaling pathways implicated in cancer, including:

-

Hypoxia-Inducible Factor-1 (HIF-1) Pathway: The HIF-1 pathway plays a crucial role in the survival and progression of tumors, particularly in p53-independent cancers.[14] Some benzofuran derivatives have been shown to inhibit the HIF-1 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[14][15][16]

-

NF-κB and MAPK Signaling Pathways: These pathways are involved in inflammation and cell survival. Certain benzofuran derivatives can inhibit these pathways, contributing to their anticancer effects.[17][18]

-

Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected benzofuran derivatives against various cancer cell lines, demonstrating their potent cytotoxic activity.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [6] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [6] |

| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [6] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [6] |

| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [6] |

| Ailanthoidol (7) | Huh7 (Hepatoma) | 22 (48h) | [9] |

| Benzofuran derivative (3b) | SK-Hep-1 (Hepatocellular Carcinoma) | - | [9] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[4][7][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][19] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[20] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[20]

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][19]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][7]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[7][19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow of the MTT assay for determining the cytotoxicity of benzofuran derivatives.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[21][22] This makes them attractive scaffolds for the development of novel antimicrobial agents, which are urgently needed to address the growing threat of antibiotic resistance.[22]

Quantitative Data: In Vitro Antimicrobial Activity of Benzofuran Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzofuran derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Benzofuran amide (6a) | Staphylococcus aureus | 6.25 | [21] |

| Benzofuran amide (6b) | Staphylococcus aureus | 6.25 | [21] |

| Benzofuran amide (6f) | Escherichia coli | 6.25 | [21] |

| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [23] |

| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [23] |

| Oxa-benzofuran (6) | Penicillium italicum | 12.5 | [23] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of test compounds.[8][24][25]

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will create a clear zone of inhibition around the well where microbial growth is prevented.[24]

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) and pour it into sterile Petri dishes.[8]

-

Inoculation: Once the agar has solidified, evenly spread a standardized inoculum of the test microorganism over the surface of the agar.[8][22]

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[24][25]

-

Sample Addition: Add a defined volume of the benzofuran derivative solution (at a known concentration) into the wells.[24] Include a negative control (solvent) and a positive control (a standard antibiotic).[26]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[25][26]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.[26] A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.[17][18][27]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for evaluating the anti-inflammatory activity of compounds.[3][28]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[28] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize the animals (typically Wistar or Sprague-Dawley rats) to the laboratory conditions for a week before the experiment.

-

Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.[2]

-

Compound Administration: Administer the benzofuran derivative (orally or intraperitoneally) to the test group of animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.[2]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[2][29]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[2]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Benzofuran derivatives can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[17][18]

Caption: Benzofuran derivatives can inhibit LPS-induced inflammation by blocking key signaling molecules in the NF-κB and MAPK pathways.

IV. Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[26]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method for screening the antioxidant activity of compounds.[6][21]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[6] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[30][31] Also, prepare solutions of the benzofuran derivative at various concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the benzofuran derivative solution with the DPPH solution.[30]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[30]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[6][30][31]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can also be determined.[30]

Caption: Workflow of the DPPH radical scavenging assay for antioxidant activity.

Conclusion: The Enduring Potential of Benzofuran Derivatives in Drug Discovery

The benzofuran scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with compelling evidence for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The structure-activity relationship studies of various benzofuran derivatives have provided valuable insights for the rational design of more potent and selective compounds. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this versatile heterocyclic system. Further exploration of the benzofuran chemical space, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the development of new and effective drugs for a wide range of human diseases.

References

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

-

New Benzofuran Derivatives as an Antioxidant Agent. (n.d.). PMC. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). [Link]

-

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway. (n.d.). MDPI. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate. [Link]

-

Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science. [Link]

-

Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway. (2016). PubMed. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

-

4.4. DPPH Assay. (n.d.). Bio-protocol. [Link]

-

2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

-

HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1. (2023). PMC. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC. [Link]

-

Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). PMC. [Link]

-

A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). MDPI. [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]

-

DPPH Radical Scavenging Assay. (2023). MDPI. [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PMC. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]

-

An update on benzofuran inhibitors: a patent review. (2019). PubMed. [Link]

-

Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). Phyto Pharma Journal. [Link]

-

Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. (2017). PubMed. [Link]

-

NF-κB and MAPK inflammatory pathways. (n.d.). ResearchGate. [Link]

-

ChemInform Abstract: Synthesis and Biological Evaluation of Benzo[b]furans as Inhibitors of Tubulin Polymerization and Inducers of Apoptosis. (2025). ResearchGate. [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

-

Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. (n.d.). PMC. [Link]

-

Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. (2024). PubMed. [Link]

-

Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2025). ResearchGate. [Link]

-

Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. (2019). PMC. [Link]

-

Structures of benzofuran and dihydrobenzofuran derivatives. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). PubMed. [Link]

-

Inhibition of Tubulin Polymerization by Compounds 4, 19, 20, 25, and... (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. (2014). PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchhub.com [researchhub.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. scribd.com [scribd.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. botanyjournals.com [botanyjournals.com]

- 26. hereditybio.in [hereditybio.in]

- 27. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-biolabs.com [creative-biolabs.com]

- 29. phytopharmajournal.com [phytopharmajournal.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. mdpi.com [mdpi.com]

Discovery and history of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

An In-Depth Technical Guide to the Synthesis and Potential Significance of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. These derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and central nervous system effects.[1][2][3] This guide will therefore serve as a valuable tool for researchers interested in exploring the therapeutic potential of this and related novel chemical entities.

Proposed Synthesis Pathway

The synthesis of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- can be logically approached through a two-step process, commencing with the formation of the 2-ethyl-2,3-dihydrobenzofuran core, followed by a regioselective Friedel-Crafts acylation.

Step 1: Synthesis of 2-Ethyl-2,3-dihydrobenzofuran

The initial step involves the synthesis of the 2-ethyl-2,3-dihydrobenzofuran intermediate. A common and effective method for the synthesis of 2-alkyl-2,3-dihydrobenzofurans is the dehydrogenation of the corresponding 2-ethylphenol, although other methods such as intramolecular cyclization reactions are also documented.[4]

Caption: Synthesis of 2-Ethyl-2,3-dihydrobenzofuran.

Experimental Protocol: Synthesis of 2-Ethyl-2,3-dihydrobenzofuran

-

Materials: 2-Allylphenol, Palladium on carbon (10%), Hydrogen gas, suitable solvent (e.g., Ethanol), Dehydrogenation catalyst (e.g., Nickel-based catalyst).

-

Equipment: Hydrogenation apparatus, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, standard laboratory glassware.

-

Procedure:

-

To a solution of 2-allylphenol in ethanol, add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation at a suitable pressure until the uptake of hydrogen ceases, indicating the reduction of the allyl group to a propyl group.

-

Filter the catalyst and concentrate the solvent to obtain 2-propylphenol.

-

In a separate reaction vessel, heat 2-propylphenol with a dehydrogenation catalyst under appropriate temperature and pressure to effect cyclization to 2-ethyl-2,3-dihydrobenzofuran.

-

Purify the product via distillation or column chromatography.

-

Step 2: Friedel-Crafts Acylation

The second step involves the introduction of an acetyl group onto the 5-position of the 2-ethyl-2,3-dihydrobenzofuran ring via a Friedel-Crafts acylation reaction. This reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] The acylation of 2,3-dihydrobenzofuran is known to proceed with high regioselectivity at the 5-position.[7]

Caption: Friedel-Crafts Acylation of 2-Ethyl-2,3-dihydrobenzofuran.

Experimental Protocol: Friedel-Crafts Acylation

-

Materials: 2-Ethyl-2,3-dihydrobenzofuran, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Anhydrous dichloromethane (DCM), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Equipment: Dry three-necked round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath, separatory funnel, rotary evaporator.

-

Procedure:

-

Under an inert nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in a three-necked flask.

-

Cool the suspension to 0°C using an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0°C.

-

After the addition is complete, add a solution of 2-ethyl-2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of crushed ice, followed by 1M HCl.

-

Perform a standard aqueous work-up, washing the organic layer with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-.[8]

-

Structural Characterization

The structural elucidation of the target compound would rely on standard spectroscopic techniques. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, based on data from analogous compounds such as 5-acetyl-2,3-dihydrobenzo[b]furan and other 2-aryl-6-hydroxybenzo[b]furans.[9][10]

| Predicted ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H (ortho to acetyl) | |

| ~7.7 | dd | 1H | Ar-H (ortho to acetyl, meta to ether) | |

| ~6.8 | d | 1H | Ar-H (ortho to ether) | |

| ~4.8 | m | 1H | O-CH | |

| ~3.2 | dd | 1H | CH₂ (diastereotopic) | |

| ~2.8 | dd | 1H | CH₂ (diastereotopic) | |

| ~2.5 | s | 3H | COCH₃ | |

| ~1.7 | m | 2H | CH₂CH₃ | |

| ~1.0 | t | 3H | CH₂CH₃ |

| Predicted ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| ~197 | C=O | |

| ~163 | Ar-C (para to acetyl) | |

| ~131 | Ar-C (ipso to acetyl) | |

| ~130 | Ar-C (ortho to acetyl) | |

| ~125 | Ar-C (ortho to acetyl, meta to ether) | |

| ~124 | Ar-C (meta to acetyl) | |

| ~109 | Ar-C (ortho to ether) | |

| ~82 | O-CH | |

| ~30 | CH₂ | |

| ~28 | CH₂CH₃ | |

| ~26 | COCH₃ | |

| ~10 | CH₂CH₃ |

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong carbonyl (C=O) stretch around 1670 cm⁻¹, aromatic C-H stretches around 3000-3100 cm⁻¹, and C-O ether stretches around 1250 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 190.23. Key fragmentation patterns would likely involve the loss of the ethyl group and the acetyl group.

Potential Biological and Pharmacological Significance

The 2,3-dihydrobenzofuran nucleus is a key pharmacophore in a variety of biologically active molecules. This suggests that Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- could exhibit interesting pharmacological properties.

| Biological Activity of 2,3-Dihydrobenzofuran Derivatives | Reference |

| Anti-inflammatory | [2][3] |

| Anticancer | |

| CNS Stimulant | [1] |

| Antiviral | [1] |

| Antioxidant | [1] |

The diverse biological activities of this class of compounds warrant further investigation into the potential therapeutic applications of novel derivatives such as Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-. Future research could focus on screening this compound for activities similar to its analogues, potentially leading to the discovery of new therapeutic agents.

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

References

-

Gradient Equivalent Feeding in the Acylation of 2,3-Dihydrobenzofuran Catalyzed by Chloroaluminate Ionic Liquids. ACS Sustainable Chemistry & Engineering. [Link]

-

Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. PrepChem.com. [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. [Link]

-

Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

-

A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications. [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. Juniper Publishers. [Link]

-

Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa. [Link]

-

Benzofuran Derivatives. II. Synthesis of 2,3-Dihydrobenzofurans from Ethyl 2-Acylphenoxyacetates. Bulletin of the Chemical Society of Japan. [Link]

-

Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]

-

2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. [Link]

-

Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

-

Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. PMC. [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. [Link]

- Synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone as intermediate in the preparation of ramelteon.

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

5-Acetyl-2-(hydroxymethyl)benzo[b]furan. PubChem. [Link]

-

Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Acetyl-2,3-dihydrobenzo[b]furan | 90843-31-5 [sigmaaldrich.com]

Structural Identity and Nomenclature Standards: The Case of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran

Executive Summary

In the context of drug development and regulatory filing (IND/NDA), ambiguous nomenclature is a liability. While "5-acetyl-2-ethyl-2,3-dihydrobenzofuran" is chemically descriptive and widely understood in synthetic labs, it technically violates the hierarchy of IUPAC Preferred IUPAC Names (PIN) for regulatory submission. This guide dissects the structural identity of this pharmacophore, establishes its rigorous IUPAC designation, and provides a self-validating protocol for its synthesis and characterization.

Part 1: The Anatomy of the Name (Nomenclature Analysis)

To ensure patent security and database interoperability (e.g., CAS, PubChem), one must distinguish between substitutive nomenclature (common in lab notebooks) and functional class nomenclature (required for formal documentation).

The Conflict: Ring vs. Functional Group

The core tension in naming this molecule lies in the priority between the heterocyclic ring (benzofuran) and the principal functional group (ketone).

-

User Provided Name: 5-acetyl-2-ethyl-2,3-dihydrobenzofuran

-

IUPAC PIN: 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

-

Logic: According to IUPAC P-44.1, the principal characteristic group (ketone) takes precedence over the ether linkage of the benzofuran ring. Therefore, the parent structure is ethanone , and the dihydrobenzofuran moiety is a substituent.

-

Nomenclature Hierarchy Diagram

The following decision tree illustrates the logical derivation of the PIN.

Figure 1: IUPAC decision logic establishing the ketone as the parent structure over the heterocyclic ether.

Part 2: Stereochemical Complexity

The presence of an ethyl group at the C2 position of the furan ring introduces a chiral center. A generic name implies a racemate (

Cahn-Ingold-Prelog (CIP) Priority

To assign configuration at C2:

-

Identify the chiral center: C2 of the benzofuran ring.

-

Rank substituents:

-

Priority 1: -O- (Ring oxygen, Atomic #8).

-

Priority 2: -C3 (Methylene of the ring, attached to C3a).

-

Priority 3: -CH2CH3 (Ethyl group).

-

Priority 4: -H (Hydrogen).

-

If the path 1

Stereochemistry Visualization

Figure 2: Cahn-Ingold-Prelog priority assignment for the C2 chiral center.

Part 3: Experimental Validation (Synthesis & Characterization)

As a scientist, you cannot rely on nomenclature alone; you must validate the structure. The most robust route to this molecule is the Friedel-Crafts Acetylation of the parent 2-ethyl-2,3-dihydrobenzofuran.

Synthesis Protocol: Regioselective Acetylation

Objective: Install the acetyl group selectively at the 5-position (para to the ether oxygen).

Reagents:

-

Substrate: 2-ethyl-2,3-dihydrobenzofuran (1.0 eq)

-

Acylating Agent: Acetyl Chloride (1.2 eq)

-

Catalyst: Aluminum Chloride (

) or Tin(IV) Chloride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask under

atmosphere. -

Lewis Acid Activation: Suspend

in anhydrous DCM at 0°C. Add Acetyl Chloride dropwise. Stir for 15 min to generate the acylium ion ( -

Addition: Dissolve 2-ethyl-2,3-dihydrobenzofuran in DCM and add dropwise to the mixture at 0°C. Note: Low temperature prevents polymerization of the furan ring.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Pour mixture over crushed ice/HCl to decompose the aluminum complex.

-

Workup: Extract with DCM (

), wash with brine, dry over -

Purification: Flash column chromatography (

).

Reaction Workflow Diagram

Figure 3: Friedel-Crafts acylation workflow for regioselective synthesis.[3]

Structural Validation Data (Predicted NMR)

The following data table serves as a reference standard for product verification.

| Position | Nuclei | Shift ( | Multiplicity | Integration | Diagnostic Note |

| Aromatic | C4-H | 7.80 - 7.85 | Singlet (br) | 1H | Ortho to C=O, Meta to O |

| Aromatic | C6-H | 7.80 - 7.85 | Doublet (dd) | 1H | Ortho to C=O |

| Aromatic | C7-H | 6.75 - 6.85 | Doublet | 1H | Ortho to O (Shielded) |

| Ring | C2-H | 4.90 - 5.00 | Multiplet | 1H | Chiral center, Deshielded by O |

| Ring | C3-H | 2.80 - 3.30 | Multiplet | 2H | Diastereotopic protons |

| Side Chain | Acetyl | 2.55 | Singlet | 3H | Characteristic ketone methyl |

| Side Chain | Ethyl | 1.60 - 1.80 | Multiplet | 2H | Coupled to C2 and Methyl |

| Side Chain | Ethyl | 0.95 - 1.05 | Triplet | 3H | Terminal methyl |

Part 4: Regulatory & Database Implications

For drug development professionals, using the correct name is critical for:

-

Patent Claims: Using a "common" name like 5-acetyl-2-ethyl-2,3-dihydrobenzofuran in a Markush structure claim is generally safe, but the PIN is required for the specific embodiment claims to avoid ambiguity.

-

CAS Registration: The Chemical Abstracts Service will likely index this under the ketone parent. Searching for the benzofuran parent might yield incomplete results.

Comparison Table

| Context | Recommended Name | Reason |

| Lab Notebook | 5-acetyl-2-ethyl-2,3-dihydrobenzofuran | Intuitive, emphasizes the core scaffold. |

| IUPAC / FDA | 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | Rigorous PIN. Follows priority rules (Ketone > Ether). |

| Chemical Formula | Molecular Weight: 190.24 g/mol |

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2] Royal Society of Chemistry, 2014. Link

-

BenchChem. Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide. (Adapted methodology for benzofuran systems).[1][4] Link

-

National Institute of Standards and Technology (NIST). 2-Phenyl-benzofuran (Structural Analog Data). NIST Chemistry WebBook. Link

-

Shaikh, A. K., & Varvounis, G. "Fluoride-induced desilylation... synthesis of 3-substituted 2,3-dihydrobenzofurans."[5] Organic Letters, 2014, 16(5), 1478-1481. Link

-

Baciocchi, E., et al. "Acetylation of 2,3-dimethylbenzofuran." Journal of the Chemical Society, Chemical Communications, 1978, 597-598. Link

Sources

Technical Profile: CAS 58741-14-3 (2-Ethyl-2,3-dihydro-5-acetylbenzofuran)

Topic: CAS Number 58741-14-3: Properties, Synthesis, and Pharmaceutical Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

CAS number 58741-14-3 , chemically identified as 2-Ethyl-2,3-dihydro-5-acetylbenzofuran (or 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone), is a specialized heterocyclic building block primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).